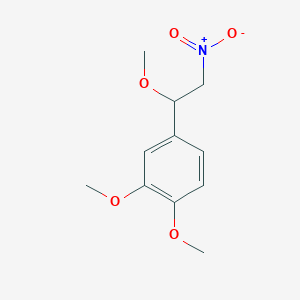
3-Cyclohexylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylbutan-2-ol is an organic compound with the molecular formula C10H20O It is a secondary alcohol characterized by a cyclohexyl group attached to the second carbon of a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-cyclohexylbutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method allows for efficient and scalable production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-cyclohexylbutan-2-one. Common oxidizing agents include chromium trioxide (CrO3) in acidic conditions or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form 3-cyclohexylbutane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 3-cyclohexylbutyl halides.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, acidic conditions.
Reduction: NaBH4, LiAlH4, THF, diethyl ether.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products:
Oxidation: 3-Cyclohexylbutan-2-one.
Reduction: 3-Cyclohexylbutane.
Substitution: 3-Cyclohexylbutyl chloride or bromide.
Scientific Research Applications
3-Cyclohexylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand the interactions of secondary alcohols with biological molecules.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexylbutan-2-ol involves its interaction with specific molecular targets, primarily through its hydroxyl group. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Cyclohexyl-2-butanol: Similar structure but with the hydroxyl group on the second carbon.
Cyclohexylmethanol: Contains a cyclohexyl group attached to a methanol molecule.
Cyclohexanol: A simpler structure with a hydroxyl group directly attached to the cyclohexane ring.
Uniqueness: 3-Cyclohexylbutan-2-ol is unique due to its specific positioning of the cyclohexyl group and hydroxyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
76019-87-9 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-cyclohexylbutan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(9(2)11)10-6-4-3-5-7-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
PDNDYBJRFPLDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11974798.png)
![3-allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974818.png)

![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974825.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)

![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
